molecular formula C19H17BrClNO4 B3292673 5-Bromo-1-(2-(2-chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one CAS No. 879049-05-5

5-Bromo-1-(2-(2-chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Cat. No. B3292673
CAS RN: 879049-05-5
M. Wt: 438.7 g/mol
InChI Key: GJUXROHLYOUHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(2-(2-chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as BRD3308 and belongs to the class of indolinone derivatives. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BRD3308.

Mechanism of Action

BRD3308 acts as a competitive inhibitor of the BET proteins by binding to their bromodomains. This disrupts the interaction between the BET proteins and acetylated histones, leading to the downregulation of gene expression. The inhibition of BET proteins by BRD3308 has been shown to have anti-tumor and anti-inflammatory effects, making it a potential therapeutic agent.
Biochemical and Physiological Effects:
BRD3308 has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical studies. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of BRD3308 is its potency as a BET inhibitor. It has been shown to have a higher binding affinity for BET proteins than other BET inhibitors, making it a promising candidate for drug development. However, one limitation of BRD3308 is its poor solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for the research and development of BRD3308. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to investigate its potential as a therapeutic agent for various types of cancer and inflammatory diseases. Finally, the development of more potent and selective BET inhibitors based on the structure of BRD3308 could lead to the discovery of novel drugs for the treatment of human diseases.

Scientific Research Applications

BRD3308 has shown potential applications in the field of medicine, particularly in the treatment of cancer and inflammatory diseases. It has been identified as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the regulation of gene expression. BET inhibitors have been shown to have anti-tumor and anti-inflammatory effects, making them promising candidates for drug development.

properties

IUPAC Name

5-bromo-1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrClNO4/c1-12(23)11-19(25)14-10-13(20)6-7-16(14)22(18(19)24)8-9-26-17-5-3-2-4-15(17)21/h2-7,10,25H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUXROHLYOUHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CCOC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(2-(2-chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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